molecular formula C14H20O10 B14427651 1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone CAS No. 79644-44-3

1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone

Cat. No.: B14427651
CAS No.: 79644-44-3
M. Wt: 348.30 g/mol
InChI Key: ALMPPBOOHKKKQC-UHFFFAOYSA-N
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Description

1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone is a macrocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The specific structure of this compound allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and other applications .

Preparation Methods

The synthesis of 1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone typically involves the cyclization of linear precursors under specific reaction conditions. One common method is the reaction of ethylene glycol derivatives with malonyl chloride in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride. The reaction is conducted in a solvent like dichloromethane, with alkaline carbonates as bases, at room temperature for 24-48 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone exerts its effects is primarily through its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial in applications such as catalysis, where the compound can enhance the reactivity and selectivity of metal catalysts .

Comparison with Similar Compounds

1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone can be compared with other crown ethers and macrocyclic compounds:

The uniqueness of this compound lies in its specific ring size and the presence of multiple ether groups, which provide it with distinct complexation abilities and reactivity compared to other similar compounds.

Properties

CAS No.

79644-44-3

Molecular Formula

C14H20O10

Molecular Weight

348.30 g/mol

IUPAC Name

1,4,7,11,14,17-hexaoxacycloicosane-8,10,18,20-tetrone

InChI

InChI=1S/C14H20O10/c15-11-9-12(16)23-7-3-20-4-8-24-14(18)10-13(17)22-6-2-19-1-5-21-11/h1-10H2

InChI Key

ALMPPBOOHKKKQC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CC(=O)OCCOCCOC(=O)CC(=O)OCCO1

Origin of Product

United States

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